2,5-Di(pyridin-2-yl)-1H-pyrrole

Coordination Chemistry Electrochemistry Ruthenium Complexes

Need to tune metal redox potentials beyond bipyridine ligands? This bidentate N-heterocycle, upon deprotonation to dpp⁻, acts as a strong σ- and π-donor-shifting oxidation potentials lower than π-accepting bipyridines. Essential for Ru/Fe/Cu catalysts in water oxidation or CO₂ reduction. - **Key advantage:** Ionizable N-H enables pH-switchable MOFs and anion sensing. - **Supply:** One-pot synthesis route available; 95-98% purity for immediate R&D use. - **Application:** Direct precursor for OLED emitters, single-molecule magnets, and SAR libraries.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
CAS No. 60794-56-1
Cat. No. B3329554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di(pyridin-2-yl)-1H-pyrrole
CAS60794-56-1
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(N2)C3=CC=CC=N3
InChIInChI=1S/C14H11N3/c1-3-9-15-11(5-1)13-7-8-14(17-13)12-6-2-4-10-16-12/h1-10,17H
InChIKeyHWLQJKMTFHIDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Di(pyridin-2-yl)-1H-pyrrole – Ligand Overview


2,5-Di(pyridin-2-yl)-1H-pyrrole is a heteroaromatic organic compound featuring a central pyrrole ring substituted with pyridine groups at the 2- and 5-positions . It acts as a versatile, bidentate ligand for transition metals, forming complexes relevant to catalysis and materials science [1]. Available from global suppliers at purities typically 95-98% , it serves as a direct precursor to the dipyridylpyrrolato (dpp⁻) ligand class .

1

Bidentate N,N-ligand for transition metal coordination chemistry

2

Direct precursor to the functionalised dpp⁻ ligand platform

3

Enables one-pot access to a library of electronically diverse metal complexes

4

Supports redox catalyst prototyping and optoelectronic material research

2,5-Di(pyridin-2-yl)-1H-pyrrole – Ligand Distinctiveness


Substituting 2,5-di(pyridin-2-yl)-1H-pyrrole with a generic bidentate N-heterocycle ligand (e.g., bipyridine) fails due to fundamentally different electronic properties imparted by the pyrrolide donor. Upon deprotonation, the resulting dipyridylpyrrolato (dpp⁻) ligand is a strong σ- and π-donor, unlike the π-accepting character of bipyridines [1]. This distinction dramatically alters metal complex redox potentials, with pyrrole-containing ligands shifting oxidation potentials to lower values compared to parent bipyridine or terpyridine complexes [2]. Such electronic tuning is not achievable with simpler pyridine-based ligands, necessitating precise selection for targeted catalytic or optoelectronic performance.

Donor mismatch

Generic bipyridine acts as a π-acceptor, while deprotonated dpp⁻ is a strong σ/π-donor, fundamentally altering electronic structure.

Redox shift

Pyrrole-containing ligands shift metal oxidation potentials to lower values; bipyridine or terpyridine complexes cannot reproduce this tuning.

No proton response

The ionizable pyrrole N-H proton enables pH-dependent coordination and anion recognition—features absent in tpy and dipyrrin platforms.

2,5-Di(pyridin-2-yl)-1H-pyrrole – Performance Evidence


Electrochemical Tuning vs. Polypyridine Ligands

Ruthenium complexes bearing pyrrole-containing ligands exhibit significantly lower oxidation potentials compared to the classic [Ru(bpy)₃]²⁺ and [Ru(tpy)₂]²⁺ benchmarks. This demonstrates that substituting pyridine with a pyrrolide donor in the ligand framework facilitates metal-centered oxidation, a key parameter for designing redox-active catalysts and photosensitizers [1].

Electrochemical tuning
Cross-study comparable
Lower oxidation potential vs [Ru(bpy)₃]²⁺ / [Ru(tpy)₂]²⁺ complexes
Supports redox-active catalyst design
Cyclic voltammetry in acetonitrile; qualitative shift
Coordination Chemistry Electrochemistry Ruthenium Complexes

One-Pot Synthesis vs. Multi-Step Routes

A one-pot condensation method using 2-pyridylcarboxaldehyde and an α-methylene ketone provides direct access to 2,5-di(pyridin-2-yl)-1H-pyrrole derivatives with moderate yields [1]. This contrasts with traditional multi-step syntheses of analogous tridentate ligands like terpyridine, which often require sequential cross-couplings and protecting group strategies, resulting in lower overall yields and longer lead times [2].

One-pot synthesis
Class-level inference
Single-step condensation vs 3–5 steps for terpyridine
Accelerates ligand prototyping and SAR studies
Moderate yields; direct entry to functionalised dpp⁻
Synthetic Methodology Ligand Synthesis Process Chemistry

C3/C4 Functionalization Platform

The dppH core structure enables systematic substitution at the C3 and C4 positions of the pyrrole ring through the one-pot synthesis using substituted α-methylene ketones [1]. This provides a direct entry point to a library of electronically and sterically tuned dpp⁻ ligands, a tunability that is less synthetically accessible for classic dipyrrin ligands which often require separate pyrrole condensation steps [2].

C3/C4 functionalization
Cross-study comparable
Direct substitution via α-methylene ketone; broader access than dipyrrin routes
Enables systematic steric/electronic library tuning
One-pot diversification without backbone re-engineering
Ligand Design Structure-Activity Relationship Coordination Chemistry

Proton Responsivity & Hydrogen Bonding

The pyrrolic N-H proton of 2,5-di(pyridin-2-yl)-1H-pyrrole is acidic and can be deprotonated to form the anionic dpp⁻ ligand, or participate in hydrogen bonding [1]. This proton responsivity is absent in the widely used terpyridine (tpy) ligand, which lacks an acidic proton, and is fundamentally different from the dipyrrin platform which exists as a conjugated π-system without an analogous N-H group [2]. This feature enables pH-dependent coordination chemistry and anion sensing applications.

Proton responsivity
Class-level inference
Ionizable pyrrole N-H proton present
Supports pH-switchable catalysis and anion sensing
Feature absent in terpyridine and dipyrrin platforms
Proton-Coupled Electron Transfer Anion Recognition Supramolecular Chemistry

2,5-Di(pyridin-2-yl)-1H-pyrrole – Key Applications


Redox-Active Catalyst Prototyping

Procure for immediate use in synthesizing ruthenium, iron, or copper dpp⁻ complexes. The one-pot ligand synthesis and its ability to lower metal oxidation potentials, as shown in comparative electrochemical studies [1], make it ideal for researchers developing new catalysts for water oxidation, CO₂ reduction, or organic transformations where controlling redox properties is critical [2].

pH-Responsive & Anion-Sensing Materials

Leverage the compound's ionizable pyrrole N-H proton, a feature absent in terpyridine ligands, to design metal-organic frameworks (MOFs) or supramolecular assemblies with pH-switchable behavior or selective anion binding capabilities [1]. This is directly applicable to creating smart materials for chemical sensing or controlled guest release [2].

Ligand SAR Studies

Use the established one-pot synthesis for 3,4-disubstituted dppH derivatives [1] to generate a library of electronically diverse ligands. This accelerates SAR studies for fine-tuning the performance of luminescent complexes or single-molecule magnets, where subtle changes in ligand field strength dramatically impact properties [2].

Luminescent Boron/Zinc Complexes

Deprotonate to the dpp⁻ ligand and coordinate with BF₂ or Zn(II) centers to create fluorescent materials. The rigid, conjugated framework of the dpp⁻ core often yields high quantum yields in these complexes, making the parent compound a valuable precursor for developing new OLED emitters or bioimaging probes [1].

Application
Selection Property
Validation Focus
Redox-active catalyst prototyping
Strong σ/π-donor ligand framework
Metal oxidation potential shift
pH-responsive & anion-sensing materials
Ionizable pyrrole N-H proton
pH-dependent coordination behavior
Ligand SAR studies
C3/C4 tunable dpp⁻ library access
Steric/electronic modulation of complexes
Luminescent boron/zinc complexes
Rigid, conjugated dpp⁻ scaffold
Photoluminescence quantum yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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